N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide
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Overview
Description
“N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a chemical compound with the molecular formula C23H28N6O4S . It has a molecular weight of 484.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrimidine ring (which contains nitrogen atoms), a pyrazole ring (another type of nitrogen-containing ring), and a naphthamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The compound has several notable computed properties :Scientific Research Applications
- Quinazolinediones, including TCMDC-124936, exhibit promising antimalarial properties. TCMDC-124936 is structurally related to TCMDC-125133, which contains a quinazolinedione pharmacophore and has demonstrated antimalarial activity with low toxicity .
- Researchers have explored novel derivatives of TCMDC-124936 to enhance its antimalarial efficacy. Rational design approaches, guided by in silico predictions, have led to the development of compounds with improved activity against Plasmodium falciparum (the malaria parasite) while maintaining tolerability .
- Co-crystal structures of TCMDC-124936 with relevant protein targets (e.g., malarial kinases) provide valuable insights into its binding modes and potential mechanisms of action .
Antimalarial Activity
Structural Insights
Selective Allosteric Inhibition
Mechanism of Action
Target of Action
The primary target of TCMDC-124936 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These targets play a crucial role in the survival and propagation of the malaria parasite, Plasmodium falciparum.
Mode of Action
TCMDC-124936 interacts with its targets through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response . It acts as a pro-inhibitor, and the inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124936 adduct . The human AsnRS is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The action of TCMDC-124936 affects the protein synthesis pathway in the malaria parasite . By inhibiting the PfAsnRS, it disrupts the normal function of the tRNA synthetase, which is crucial for protein synthesis . This disruption leads to an activation of the amino acid starvation response, affecting the parasite’s ability to produce essential proteins .
Pharmacokinetics
The compound displays potent activity against parasite cultures, suggesting good bioavailability .
Result of Action
The inhibition of PfAsnRS and PfCLK3 by TCMDC-124936 leads to a potent anti-malarial effect. It disrupts protein synthesis, leading to an amino acid starvation response in the parasite . This results in the death of the parasite, thereby treating the malaria infection .
Action Environment
The compound has shown potent activity against parasite cultures, suggesting that it is effective in the biological environment of the parasite .
properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-4-16-14(3)23-22(25-20(16)28)27-19(12-13(2)26-27)24-21(29)18-11-7-9-15-8-5-6-10-17(15)18/h5-12H,4H2,1-3H3,(H,24,29)(H,23,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHPNXOUBGRQQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide |
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